3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]

Physicochemical profiling Lipophilicity optimization Drug-likeness assessment

3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] (CAS 1803584-48-6) is a spirocyclic heterocyclic compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol. It belongs to the pyrrolo[1,2-a]pyrazine scaffold class, a privileged bicyclic framework recognized for its broad biological activity profile including anticancer, kinase inhibition, anti-inflammatory, and CNS-modulating properties.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 1803584-48-6
Cat. No. B1434754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]
CAS1803584-48-6
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC2(C1)C3=CC=CN3CCN2
InChIInChI=1S/C10H14N2/c1-3-9-10(4-2-5-10)11-6-8-12(9)7-1/h1,3,7,11H,2,4-6,8H2
InChIKeyLPDKRUARQIWXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] (CAS 1803584-48-6) – A Compact Spirocyclic Building Block for Medicinal Chemistry Procurement


3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] (CAS 1803584-48-6) is a spirocyclic heterocyclic compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol . It belongs to the pyrrolo[1,2-a]pyrazine scaffold class, a privileged bicyclic framework recognized for its broad biological activity profile including anticancer, kinase inhibition, anti-inflammatory, and CNS-modulating properties [1]. The compound features zero rotatable bonds, a topological polar surface area (TPSA) of 16.96 Ų, and a calculated LogP of 1.47, distinguishing it as the smallest and most polar member among closely related cycloalkane-spiro analogs . Commercially available at ≥95% purity from multiple suppliers, it serves as a versatile scaffold for hit-to-lead optimization, diversity-oriented synthesis, and fragment-based drug discovery programs targeting the pyrrolo[1,2-a]pyrazine chemical space .

Why 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] Cannot Be Interchanged with Cyclopentane or Cyclohexane Spiro Analogs


Within the 3',4'-dihydro-2'H-spiro[cycloalkane-1,1'-pyrrolo[1,2-a]pyrazine] series, the spiro-cycloalkane ring size fundamentally governs key physicochemical properties that dictate pharmacokinetic behavior, binding pocket compatibility, and synthetic tractability . The cyclobutane-spiro congener (MW 162.23, LogP 1.47) exhibits substantially lower molecular weight and lipophilicity compared to the cyclopentane (MW 176.26, LogP 1.88) and cyclohexane (MW 190.29, LogP 2.44–2.58) analogs . These differences are not incremental; the LogP gap of nearly one full unit between the cyclobutane and cyclohexane variants corresponds to an approximately 10-fold difference in octanol-water partition coefficient, directly impacting solubility, permeability, and metabolic stability . Furthermore, the high ring strain of cyclobutane (~26.3 kcal/mol) relative to cyclopentane (~6.5 kcal/mol) and cyclohexane (~0 kcal/mol) confers distinct conformational preferences and potential ring-opening reactivity that are absent in the larger-ring analogs, making direct substitution without re-optimization of downstream SAR untenable [1].

Quantitative Differentiation Evidence: 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] Versus Closest Analogs


LogP Differentiation: Cyclobutane-Spiro Compound Is Substantially Less Lipophilic Than the Cyclohexane Analog

The target compound exhibits a calculated LogP of 1.47 , which is approximately 1.0 log unit lower than the cyclohexane-spiro analog (LogP 2.44–2.58 [1]) and 0.41 log units lower than the cyclopentane-spiro analog (LogP 1.88 ). A ΔLogP of ~1.0 relative to the cyclohexane analog corresponds to roughly a 10-fold reduction in lipophilicity, positioning the cyclobutane congener within the optimal LogP range (1–3) for oral drug candidates per Lipinski's guidelines, while the cyclohexane analog approaches the upper boundary where solubility and metabolic clearance concerns escalate.

Physicochemical profiling Lipophilicity optimization Drug-likeness assessment

Molecular Weight Advantage: Cyclobutane-Spiro Compound Is the Smallest Member of the Cycloalkane-Spiro Series

With a molecular weight of 162.23 g/mol , the target compound is 14.03 Da (8.0%) lighter than the cyclopentane analog (176.26 g/mol ) and 28.06 Da (14.7%) lighter than the cyclohexane analog (190.29 g/mol [1]). This lower MW translates to a higher ligand efficiency (LE) potential: for a hypothetical target binding at 1 µM affinity, the cyclobutane analog's LE would be ~0.37 kcal/mol per heavy atom versus ~0.33 for the cyclohexane analog, assuming equivalent potency. The reduced size also expands the accessible chemical space for fragment growth strategies, where every heavy atom gained during optimization must earn its place in terms of binding affinity.

Fragment-based drug discovery Ligand efficiency metrics Lead optimization

Cyclobutane Ring Strain Confers Unique Conformational Restraint Not Achievable with Larger Cycloalkane Spiro Rings

The spiro-fused cyclobutane ring in the target compound carries approximately 26.3 kcal/mol of ring strain energy, compared to ~6.5 kcal/mol for cyclopentane and approximately 0 kcal/mol for cyclohexane [1]. This strain imposes a rigid, puckered conformation with C–C bond lengths elongated to ~1.553 Å and C–C–C bond angles compressed to ~88.5°, creating a distinctly non-planar three-dimensional architecture that differs fundamentally from the relaxed chair conformation of the cyclohexane-spiro analog [1]. In medicinal chemistry, cyclobutane rings are specifically valued for their ability to replace larger cyclic systems while maintaining conformational restriction, reduce planarity as aryl isosteres, and fill hydrophobic pockets with a compact, shape-defined motif [2].

Conformational analysis Scaffold rigidity Binding entropy optimization

Zero Rotatable Bonds Across All Analogs, but Cyclobutane-Spiro Provides the Most Compact Three-Dimensional Arrangement

All three cycloalkane-spiro analogs in the 3',4'-dihydro-2'H-spiro[cycloalkane-1,1'-pyrrolo[1,2-a]pyrazine] series possess zero rotatable bonds [1], reflecting the fully locked spirocyclic architecture. However, the cyclobutane variant achieves this complete conformational restriction within the smallest molecular volume (MW 162.23 vs. 176.26 and 190.29). The identical TPSA of 16.96 Ų shared between the cyclobutane and cyclohexane analogs [1] indicates that the additional carbon atoms in the larger rings contribute only to hydrophobic surface area without altering hydrogen-bonding capacity, making the cyclobutane congener the most polar (lowest LogP) and most compact (lowest MW) option within the series.

Conformational restriction Rigid scaffold design Entropic optimization

Pyrrolo[1,2-a]pyrazine Scaffold Has Validated Biological Activity Across Multiple Therapeutic Targets, Supporting the Core's Value as a Privileged Starting Point

The pyrrolo[1,2-a]pyrazine core scaffold—shared by the target compound and its analogs—has demonstrated validated biological activity in peer-reviewed studies: a 3,4-dihydropyrrolo[1,2-a]pyrazine derivative (3h) inhibited PC-3 prostate cancer and MCF-7 breast cancer cell viability with IC₅₀ values of 1.18 ± 0.05 µM and 1.95 ± 0.04 µM, respectively, while inducing caspase-3-dependent apoptosis [1]. Separately, the 4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivative YIAD-0121 demonstrated in vivo efficacy in 5XFAD transgenic Alzheimer's disease mice by inhibiting cerebral Aβ aggregation and rescuing hippocampus-dependent cognitive decline [2]. Additional literature establishes this scaffold's engagement with kinase targets, 5-HT receptor modulation, and TSPO protein binding [3]. These findings validate the scaffold class but are not specific to any single spiro-cycloalkane congener—underscoring that selection among analogs must be driven by the differential physicochemical properties documented in Evidence Items 1–4.

Privileged scaffold Kinase inhibition Anticancer drug discovery CNS drug development

Procurement-Driven Application Scenarios for 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] (CAS 1803584-48-6)


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinase or GPCR Programs

The compound's low molecular weight (162.23 Da) and balanced LogP (1.47) align with fragment library design guidelines (MW < 250, LogP < 3.5) . Its zero rotatable bonds and rigid spirocyclic architecture minimize the entropic penalty upon target binding, making it an ideal fragment for screening against kinases—a target class where pyrrolo[1,2-a]pyrazine derivatives have demonstrated nanomolar to low-micromolar inhibitory activity [1]. The compact cyclobutane spiro center offers a defined 3D vector for fragment growing or merging strategies.

Lead Optimization of Anticancer Candidates Requiring Balanced Lipophilicity

For oncology programs where the pyrrolo[1,2-a]pyrazine scaffold has shown validated antiproliferative activity (IC₅₀ 1.18 µM in PC-3 and 1.95 µM in MCF-7 cells for related derivatives [1]), the cyclobutane-spiro variant provides a LogP approximately 1 unit lower than the cyclohexane analog [2]. This lipophilicity reduction is critical for mitigating CYP450-mediated metabolism, reducing hERG liability risk, and improving aqueous solubility—all factors that directly impact the developability of anticancer leads.

Scaffold-Hopping and Core Replacement in CNS Drug Discovery Programs

The pyrrolo[1,2-a]pyrazine scaffold has demonstrated CNS target engagement, including TSPO protein binding with anxiolytic activity [3] and in vivo efficacy in Alzheimer's disease models with blood-brain barrier penetration [4]. The cyclobutane-spiro variant's lower LogP and smaller molecular volume compared to cyclopentane and cyclohexane analogs may favor CNS penetration parameters (reduced P-gp efflux susceptibility, improved passive permeability). The cyclobutane ring's demonstrated utility in preventing cis/trans isomerization and serving as an aryl isostere [5] further supports its use in CNS scaffold-hopping campaigns.

Diversity-Oriented Synthesis (DOS) and Screening Library Construction

With commercial availability at ≥95% purity from multiple suppliers , this compound serves as a tractable building block for parallel library synthesis. The spirocyclic junction provides a non-planar 3D topology—a desirable feature for escaping flatland in screening collections—while the secondary amine (H-donor count = 1) and the pyrrole ring offer two orthogonal diversification handles for amide coupling, reductive amination, or cross-coupling reactions . The compound's presence in the ChemBridge screening collection (as cataloged via its structural analogs) confirms its established role in high-throughput screening infrastructure .

Quote Request

Request a Quote for 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.